molecular formula C₂₂H₂₄O₁₁ B1141118 4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside CAS No. 937018-36-5

4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside

Cat. No. B1141118
M. Wt: 464.42
InChI Key:
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Description

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is a compound extensively applied in the biomedical sector . It serves as a fluorogenic substrate used to identify β-glucosidase activity, which is pivotal for diagnosing affiliated ailments like Gaucher’s disease and Pompe disease .


Molecular Structure Analysis

The molecular formula of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is C22H24O11 . The IUPAC name is [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate .


Chemical Reactions Analysis

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is a fluorogenic substrate for β-glucosidase . Upon enzymatic cleavage by β-glucosidase, 4-methylumbelliferone (4-MU) is released .

Scientific Research Applications

  • Glycan-Protein Interactions

    Delmotte, Privat, and Monsigny (1975) synthesized 4-Methylumbelliferyl derivatives, including 2-acetamido-2-deoxy-β-D-glucopyranoside, to study interactions with lysozyme. They found these compounds useful for studying enzyme-substrate interactions, with implications in understanding molecular mechanisms of biological processes (Delmotte, Privat, & Monsigny, 1975).

  • Enzyme Assays

    Chow and Weissmann (1981) developed a fluorogenic substrate for N-acetyl-α-D-glucosaminidase, using 4-Methylumbelliferyl derivatives. This enables sensitive enzymatic assays, critical for biochemical research and medical diagnostics (Chow & Weissmann, 1981).

  • Specific Substrates for Enzyme Activity Assays

    Malet, Vallés, Bou, and Planas (1996) synthesized a chromophoric substrate using 4-Methylumbelliferyl for enzyme activity assays, specifically for 1,3-1,4-beta-D-glucan 4-glucanohydrolases. This facilitates the development of sensitive kinetic assays for enzyme action (Malet et al., 1996).

  • Synthesis Routes for Derivatives

    López-López et al. (2007) developed a synthetic route for 4-methylumbelliferyl-β-D-glucopyranosiduronic acid, demonstrating the chemical versatility of 4-Methylumbelliferyl derivatives and their potential in various biochemical applications (López-López et al., 2007).

  • Diagnosis of GM2 Gangliosidoses

    Inui and Wenger (1984) used 4-Methylumbelliferyl derivatives for the diagnosis of GM2 gangliosidoses, highlighting its clinical utility in diagnosing and understanding genetic disorders (Inui & Wenger, 1984).

  • Differentiation of Enzymes in Human Tissues

    Peters, Coyle, and Glew (1976) used 4-methylumbelliferyl derivatives to differentiate β-glucocerebrosidase from β-glucosidase in human tissues. This work is significant for understanding enzyme functions in human health and disease (Peters, Coyle, & Glew, 1976).

  • Fungal Extracellular Enzyme Screening

    Barth and Bridge (1989) utilized 4-methylumbelliferyl derivatives for screening extracellular enzyme activity in fungal culture filtrates, demonstrating its role in microbiological research (Barth & Bridge, 1989).

properties

IUPAC Name

[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-10-7-18(27)32-16-8-14(5-6-15(10)16)31-22-21(30-13(4)26)20(29-12(3)25)19(28-11(2)24)17(9-23)33-22/h5-8,17,19-23H,9H2,1-4H3/t17?,19-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDWIJBIHCCST-FZBUVMFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46783744

Citations

For This Compound
2
Citations
HM Chen, Z Armstrong, SJ Hallam, SG Withers - Carbohydrate Research, 2016 - Elsevier
Screening of large enzyme libraries such as those derived from metagenomic sources requires sensitive substrates. Fluorogenic glycosides typically offer the best sensitivity but …
Number of citations: 24 www.sciencedirect.com
SA Nasseri - 2018 - open.library.ubc.ca
Unsaturated glucuronidases are among the enzymes that a number of pathogens employ to break down glycosaminoglycans, the main structural polysaccharides of our bodies. In order …
Number of citations: 3 open.library.ubc.ca

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